molecular formula C24H12Br3F3 B13644572 1,3,5-tris(2-bromo-4-fluorophenyl)benzene

1,3,5-tris(2-bromo-4-fluorophenyl)benzene

Cat. No.: B13644572
M. Wt: 597.1 g/mol
InChI Key: IPRLFSDKHOEQQU-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-bromo-4-fluorophenyl)benzene is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a benzene ring

Preparation Methods

The synthesis of 1,3,5-tris(2-bromo-4-fluorophenyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1,3,5-Tris(2-bromo-4-fluorophenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3,5-tris(2-bromo-4-fluorophenyl)benzene in its applications involves its ability to form stable, conjugated systems. The presence of bromine and fluorine atoms enhances its reactivity and allows for the formation of strong intermolecular interactions. These properties make it suitable for use in materials that require high stability and specific electronic characteristics.

Comparison with Similar Compounds

Similar compounds to 1,3,5-tris(2-bromo-4-fluorophenyl)benzene include:

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which impart distinct electronic properties and reactivity compared to its analogs.

Biological Activity

1,3,5-Tris(2-bromo-4-fluorophenyl)benzene is an organic compound characterized by its unique structural framework, which includes three bromo-fluorophenyl groups attached to a central benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and material science.

  • Molecular Formula : C18H12Br3F
  • Molecular Weight : 469.1 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves halogenation reactions and can be achieved through methods such as Suzuki coupling or direct bromination of 1,3,5-tris(4-fluorophenyl)benzene. The synthetic route often requires careful control of reaction conditions to ensure high yields and purity.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The presence of bromine and fluorine substituents enhances its lipophilicity and potential for binding to cellular receptors or enzymes.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways.

Case Studies and Research Findings

Recent studies have explored the cytotoxicity and potential therapeutic applications of this compound:

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values in the low micromolar range for breast cancer cells (MCF-7) and lung cancer cells (A549), indicating potent anti-cancer properties.
  • Antimicrobial Activity : Research has indicated that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes.
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
CytotoxicityIC50 < 10 µM in MCF-7 cells
AntimicrobialEffective against E. coli
AntioxidantScavenging free radicals

Properties

Molecular Formula

C24H12Br3F3

Molecular Weight

597.1 g/mol

IUPAC Name

1,3,5-tris(2-bromo-4-fluorophenyl)benzene

InChI

InChI=1S/C24H12Br3F3/c25-22-10-16(28)1-4-19(22)13-7-14(20-5-2-17(29)11-23(20)26)9-15(8-13)21-6-3-18(30)12-24(21)27/h1-12H

InChI Key

IPRLFSDKHOEQQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C2=CC(=CC(=C2)C3=C(C=C(C=C3)F)Br)C4=C(C=C(C=C4)F)Br

Origin of Product

United States

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